3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine
Overview
Description
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of 7-azaindoles, which are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves a one-step substitution reaction using strong bases such as potassium hydroxide or sodium hydroxide . Another approach utilizes triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst . The structure of the compound is typically confirmed using techniques such as 1H NMR, 13C NMR, FTIR, and X-ray diffraction .
Chemical Reactions Analysis
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Negishi and Suzuki cross-coupling reactions at the C3 position and Buchwald-Hartwig coupling at the C5 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions and strong bases for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects. The compound’s structure allows it to interact with key molecules in signal transduction pathways, enhancing its selectivity and reducing toxicity to normal tissues .
Comparison with Similar Compounds
3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the methyl group at the C5 position.
3-Iodo-5-bromo-1-tosyl-1h-pyrrolo[2,3-b]pyridine: This derivative includes an additional iodine atom at the C3 position, which can influence its reactivity and biological activity.
Other 7-azaindole derivatives: These compounds exhibit a range of biological activities and can be modified at various positions to enhance their properties.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWTLIBTNXVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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